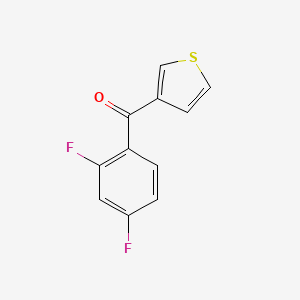

3-(2,4-Difluorobenzoyl)thiophene

説明

3-(2,4-Difluorobenzoyl)thiophene is a chemical compound with the molecular formula C11H6F2OS and a molecular weight of 224.23 g/mol . It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom and four carbon atoms.

準備方法

The synthesis of 3-(2,4-Difluorobenzoyl)thiophene typically involves the condensation of 2,4-difluorobenzoyl chloride with thiophene under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for thiophene derivatives often involve similar condensation reactions but on a larger scale. These methods may include the use of continuous flow reactors to improve efficiency and yield .

化学反応の分析

3-(2,4-Difluorobenzoyl)thiophene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with sodium borohydride produces alcohols .

科学的研究の応用

Medicinal Chemistry

Potential Drug Candidate

3-(2,4-Difluorobenzoyl)thiophene has emerged as a promising candidate for drug development targeting conditions such as Alzheimer's disease, cancer, and inflammation. Its structural features allow it to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. For instance, it may inhibit kinases crucial for tumor growth and survival.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study reported IC50 values for related compounds in HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines, indicating significant antitumor activity compared to standard chemotherapeutics like doxorubicin. The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1 | HepG2 | 2.38 | |

| 2 | HCT116 | 1.54 | |

| 3 | MCF-7 | 4.52 | |

| Doxorubicin | HepG2 | 7.46 | |

| Doxorubicin | HCT116 | 8.29 | |

| Doxorubicin | MCF-7 | 4.56 |

Materials Science

Organic Electronics

This compound plays a crucial role in the development of organic semiconductors and devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its ability to modify electronic properties makes it suitable for creating materials with enhanced performance characteristics.

Fluorescent Materials

this compound is utilized in synthesizing conjugated polymers that exhibit high fluorescence quantum yield and stability. These polymers are being explored for applications in advanced display technologies and lighting solutions.

Biological Research

Protein-Ligand Interactions

The compound's unique structure allows it to interact with various biological targets, making it useful for studying enzyme inhibition and receptor binding. It has been employed in assays investigating the binding efficiency of thiophene derivatives on biological targets.

Case Study: Enzyme Inhibition

Inhibition studies have shown that compounds similar to this compound can effectively inhibit activities associated with disease pathways. Techniques such as surface plasmon resonance have indicated strong binding affinities to specific targets, providing insights into potential therapeutic mechanisms.

Environmental Applications

Pollutant Detection Sensors

Due to its reactivity and stability, this compound is integrated into polymeric materials designed to detect environmental pollutants. These sensors change color or fluorescence in the presence of specific contaminants, facilitating easy detection of harmful substances.

作用機序

The mechanism of action of 3-(2,4-Difluorobenzoyl)thiophene involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, in cancer research, it could inhibit kinases or other proteins essential for tumor growth and survival . The exact pathways and molecular targets depend on the specific application and require further research to elucidate fully.

類似化合物との比較

3-(2,4-Difluorobenzoyl)thiophene can be compared with other thiophene derivatives such as:

3-(2,4-Dichlorobenzoyl)thiophene: Similar in structure but with chlorine atoms instead of fluorine. This compound may have different reactivity and biological activity due to the presence of chlorine.

3-(2,4-Dimethylbenzoyl)thiophene: Contains methyl groups instead of fluorine, which can affect its electronic properties and reactivity.

3-(2,4-Difluorophenyl)thiophene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and materials science .

生物活性

3-(2,4-Difluorobenzoyl)thiophene is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound this compound features a thiophene ring substituted with a difluorobenzoyl group. This specific substitution pattern enhances its electronic properties and reactivity, making it a valuable candidate for various biological applications. The presence of fluorine atoms is known to influence the lipophilicity and bioavailability of compounds, which are critical factors in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases involved in cancer progression. For instance, it may inhibit protein kinases that play crucial roles in tumor growth and survival pathways .

- Receptor Binding : Its structure allows for binding to receptors that mediate cellular responses, potentially modulating signal transduction pathways relevant to diseases such as Alzheimer's and cancer.

Biological Activity Data

Recent studies have highlighted the biological activity of this compound against several cancer cell lines. Here is a summary of its antiproliferative effects:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis |

| HepG-2 | 8.7 | Cell cycle arrest at G2/M phase |

| PC-3 | 6.5 | Inhibition of kinase activity |

These findings suggest that this compound exhibits moderate to potent antiproliferative activities across multiple cancer types .

Case Studies

- Alzheimer's Disease Research : In studies focusing on neurodegenerative diseases, this compound has been investigated for its ability to inhibit Dyrk1A kinase, which is implicated in tau phosphorylation—a key process in Alzheimer's pathology. The compound demonstrated selectivity over other kinases, indicating potential for therapeutic use in managing Alzheimer's disease .

- Cancer Therapeutics : A series of experiments assessed the cytotoxicity of this compound against various cancer cell lines. It was found to induce significant apoptosis in MCF-7 cells while causing cell cycle arrest in HepG-2 cells. The results indicated that the compound could serve as a lead candidate for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other thiophene derivatives:

| Compound | Substituents | Biological Activity |

|---|---|---|

| 3-(2,4-Dichlorobenzoyl)thiophene | Chlorine | Moderate kinase inhibition |

| 3-(2,4-Dimethylbenzoyl)thiophene | Methyl groups | Lower antiproliferative effects |

| 3-(2,4-Difluorophenyl)thiophene | Phenyl group | Reduced selectivity in enzyme inhibition |

The presence of fluorine atoms in this compound enhances its reactivity and biological activity compared to its chlorinated and methylated counterparts.

特性

IUPAC Name |

(2,4-difluorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2OS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIMSOFJTUIJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641859 | |

| Record name | (2,4-Difluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-60-3 | |

| Record name | (2,4-Difluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。